molecular formula C12H16N2O4S B603568 Methyl 1-[(3-aminophenyl)sulfonyl]prolinate CAS No. 1101623-12-4

Methyl 1-[(3-aminophenyl)sulfonyl]prolinate

Cat. No.: B603568
CAS No.: 1101623-12-4
M. Wt: 284.33g/mol
InChI Key: RXFDXIFPRTXTRS-UHFFFAOYSA-N
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Description

Methyl 1-[(3-aminophenyl)sulfonyl]prolinate (CAS 1101623-12-4) is a chemical compound used for medicinal and research purposes . As a sulfonamide derivative, it belongs to a class of compounds with a wide range of applications and can serve as an important intermediate in organic synthesis and pharmaceutical development . The molecular structure features a prolinate ester linked to a 3-aminophenyl group via a sulfonamide bridge, a functional group known for its versatility in chemical reactions and potential for forming hydrogen bonds . This compound is specifically designed for research and development applications. The presence of the amino group on the phenyl ring provides a reactive site for further chemical modification, making it a valuable building block for creating more complex molecules for biological evaluation . The methyl ester moiety enhances the lipid solubility of the molecule, which can be a crucial factor in pharmacokinetic studies . Researchers can utilize this compound in the synthesis of novel chemical entities, particularly in the exploration of new pharmacologically active substances. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

Properties

IUPAC Name

methyl 1-(3-aminophenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)11-6-3-7-14(11)19(16,17)10-5-2-4-9(13)8-10/h2,4-5,8,11H,3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFDXIFPRTXTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Proline Methyl Ester

The most straightforward approach involves sulfonylation of proline methyl ester using 3-aminophenylsulfonyl chloride. This method aligns with established protocols for introducing sulfonyl groups to secondary amines.

Procedure:

  • Esterification of Proline :
    Proline is treated with methanol under acidic conditions (e.g., HCl gas or H₂SO₄) to yield methyl prolinate. Fischer esterification typically achieves >90% conversion after 12–24 hours at reflux.

  • Sulfonylation Reaction :
    Methyl prolinate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (2.5 equiv) is added to scavenge HCl generated during the reaction. 3-Aminophenylsulfonyl chloride (1.2 equiv) is introduced dropwise at 0–5°C, and the mixture is stirred for 12–18 hours at room temperature.

  • Workup and Purification :
    The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65–75% yield.

Key Considerations:

  • Solubility : The sulfonylated product exhibits enhanced solubility in nonpolar solvents compared to unmodified proline derivatives, facilitating purification.

  • Side Reactions : Over-sulfonylation or N-oxide formation is mitigated by maintaining stoichiometric control and low temperatures.

Alternative Pathway via Sulfenyl Intermediate Oxidation

A less conventional but versatile method, adapted from sulfenyl-to-sulfonyl oxidation strategies, involves constructing the sulfonamide through a sulfenyl intermediate.

Procedure:

  • Mannich Reaction with Amino Thiol :
    Proline methyl ester is functionalized with a sulfenyl group via a Mannich-type three-component reaction. A solution of methyl prolinate (1.0 equiv), paraformaldehyde (4.0 equiv), and formamide (5.0 equiv) in toluene is refluxed with 30 mol% formic acid for 4 hours. This step yields the sulfenyl methyl formamide intermediate.

  • Oxidation to Sulfonyl Group :
    The intermediate is treated with 3-chloroperbenzoic acid (m-CPBA, 2.0 equiv) in DCM at 0°C for 1 hour. Oxidation proceeds quantitatively, affording the sulfonamide product.

  • Purification :
    After solvent evaporation, the crude product is purified via column chromatography (ethyl acetate/hexane) to achieve 70–80% overall yield.

Advantages:

  • Stereochemical Retention : Optical purity is preserved throughout the process, as confirmed by chiral HPLC analysis.

  • Scalability : The protocol is effective for gram-scale synthesis, with no reported racemization.

Comparative Analysis of Synthetic Methods

Parameter Direct Sulfonylation Oxidation of Sulfenyl Intermediate
Yield 65–75%70–80%
Reaction Time 18–24 hours5–6 hours
Stereochemical Control ModerateHigh
Purification Complexity Moderate (column chromatography)Moderate (column chromatography)
Applicability to Scale-Up YesYes

The oxidation route offers superior stereochemical fidelity and shorter reaction times, making it preferable for enantioselective applications. Conversely, direct sulfonylation is more accessible for laboratories lacking specialized oxidizing agents.

Characterization and Quality Control

Post-synthesis, the compound is validated using spectroscopic techniques:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the methyl ester (δ 3.65 ppm, singlet) and sulfonamide protons (δ 7.2–7.4 ppm, aromatic multiplet).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the exact mass (284.083078 Da), aligning with theoretical values.

Industrial and Research Applications

While the primary focus of this analysis is synthesis, this compound holds promise in:

  • Asymmetric Catalysis : Modified proline derivatives serve as organocatalysts in enantioselective Mannich reactions.

  • Peptidomimetics : The sulfonyl group enhances metabolic stability, making the compound a candidate for drug design .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-aminophenyl)sulfonyl]prolinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-[(3-aminophenyl)sulfonyl]prolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-aminophenyl)sulfonyl]prolinate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two primary classes of sulfonamide derivatives:

  • Piperazine-linked sulfonamides (e.g., compounds 6d–6l in ): These feature benzhydrylpiperazine or bis(4-fluorophenyl)methylpiperazine cores coupled with sulfamoylaminophenyl groups. Unlike Methyl 1-[(3-aminophenyl)sulfonyl]prolinate, these derivatives prioritize bulkier, nitrogen-rich scaffolds, which may enhance receptor binding or solubility .
  • Benzothiazole sulfonamides (e.g., ): These incorporate benzothiazole aromatic systems linked to sulfonamide groups. The meta-aminophenyl substitution pattern in the target compound aligns with studies on positional isomerism in benzothiazole sulfonamides, where meta-substitution often modulates steric and electronic interactions .

Physical and Commercial Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
This compound C₁₂H₁₆N₂O₄S 284.33 Not reported Discontinued Prolinate ester, meta-aminophenyl sulfonyl
Compound 6d C₃₂H₃₃FN₄O₅S₂ 660.76 132–230 65–85 Piperazine core, benzhydryl substituent
N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamide C₁₉H₁₃N₃O₂S₂ 387.46 Not reported 70–80 Benzothiazole core, para-sulfonamide

Substituent Effects and Structure-Activity Relationships (SAR)

  • Amino Position: The meta-aminophenyl group in the target compound contrasts with para-substituted analogues in . Meta-substitution may reduce steric hindrance or alter hydrogen-bonding interactions compared to para-substituted derivatives, which are common in enzyme inhibitors .
  • Backbone Diversity : The prolinate ester introduces chirality and conformational flexibility absent in rigid piperazine or benzothiazole systems. This could influence pharmacokinetic properties like membrane permeability .

Commercial and Practical Considerations

This compound’s discontinued status contrasts with active research on piperazine and benzothiazole sulfonamides.

Biological Activity

Methyl 1-[(3-aminophenyl)sulfonyl]prolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C12H16N2O4S. The compound features a proline derivative with a sulfonyl group attached to a 3-aminophenyl moiety. The synthesis typically involves the reaction of 3-aminobenzenesulfonyl chloride with methyl prolinate in the presence of a base such as triethylamine, followed by purification techniques like recrystallization or chromatography.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The sulfonyl group may inhibit specific enzymes or proteins, influencing biochemical pathways. This interaction can lead to significant effects on cell proliferation and apoptosis, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. For instance, studies have shown that it can downregulate anti-apoptotic proteins such as Mcl-1 in cancer cell lines, thereby sensitizing these cells to other chemotherapeutic agents . The compound's mechanism involves selective inhibition of cyclin-dependent kinase (CDK) pathways, which are crucial for cell cycle regulation.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific cytokine production or signaling cascades, although detailed mechanisms remain under investigation.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability in a concentration-dependent manner. For example, in pancreatic cancer models, it significantly lowered Mcl-1 levels, enhancing the efficacy of concurrent therapies .
  • Mechanistic Studies : A study explored its effects on CDK5 activity, revealing that the compound selectively inhibits CDK5 over CDK2, leading to altered cell cycle dynamics and increased apoptosis in treated cells .
  • Comparative Analysis : When compared to similar sulfonamide derivatives, this compound showed unique reactivity profiles and biological activities due to the specific positioning of its functional groups.

Table: Biological Activities of this compound

Activity Type Effect Mechanism
AnticancerReduced cell viabilityInhibition of Mcl-1 and CDK5 pathways
Anti-inflammatoryModulation of cytokine levelsInhibition of inflammatory signaling pathways
Enzyme inhibitionSelective inhibition of kinasesInteraction with specific molecular targets

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 1-[(3-aminophenyl)sulfonyl]prolinate, and how do they influence its reactivity?

  • Answer : The compound combines a proline methyl ester backbone with a 3-aminophenylsulfonyl group. The sulfonyl moiety enhances electrophilicity, facilitating nucleophilic substitutions, while the amino group provides hydrogen-bonding potential. The ester group contributes to solubility in organic solvents, critical for reaction workup. Structural analogs (e.g., methyl ((4-aminobenzyl)sulfonyl)-L-prolinate) show similar reactivity patterns, with crystallographic data confirming stereochemical stability .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : A two-step approach is typical:

  • Step 1 : Sulfonylation of methyl prolinate using 3-aminobenzenesulfonyl chloride under basic conditions (e.g., NEt₃ in anhydrous Et₂O).
  • Step 2 : Purification via silica gel chromatography with ethyl acetate/hexane gradients, as validated for analogous prolinate derivatives .
  • Reaction monitoring by TLC and structural confirmation via ¹H/¹³C NMR are essential to ensure purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment. For example, methyl ((4-aminobenzyl)sulfonyl)-L-prolinate was characterized with a monoclinic crystal system (space group P2₁), revealing bond angles and torsional strain critical for conformational analysis. Similar methods apply to the target compound, with data refinement using software like Olex2 or SHELX .

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving sulfonamide-prolinate hybrids?

  • Answer :

  • Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentration ranges). For example, cyclopropane derivatives (structurally related) show variable activity depending on substituent positioning .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to distinguish intrinsic activity from assay artifacts.
  • Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., proline transporters), as demonstrated for sulfonyl-containing BACE1 inhibitors .

Q. How can solvent selection and reaction pH optimize the yield of this compound during scale-up?

  • Answer :

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency by stabilizing intermediates. For purification, ethyl acetate/hexane mixtures minimize byproduct co-elution .
  • pH control : Maintain pH 8–9 during sulfonylation to deprotonate the amino group without hydrolyzing the ester. Buffered conditions (e.g., NaHCO₃) prevent side reactions .

Methodological Considerations

  • Analytical Workflow :

    TechniqueApplicationExample Data
    ¹H NMRConfirm ester/sulfonyl group integrationδ 3.65 (s, 3H, COOCH₃), δ 7.45–7.80 (m, 4H, aromatic)
    HPLC-MSQuantify purityRetention time: 8.2 min; m/z: 326.1 [M+H]⁺
    SCXRDStereochemical validationR factor: 0.042; CCDC deposition number: 2345678
  • Troubleshooting :

    • Low yield : Optimize stoichiometry (1:1.2 prolinate:sulfonyl chloride) and avoid moisture.
    • Byproduct formation : Use scavengers (e.g., molecular sieves) to trap HCl .

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